molecular formula C14H20O2 B2682644 2-(Benzyloxy)-4-methylcyclohexan-1-ol CAS No. 1249837-07-7

2-(Benzyloxy)-4-methylcyclohexan-1-ol

Cat. No.: B2682644
CAS No.: 1249837-07-7
M. Wt: 220.312
InChI Key: WLKXDBANPPQFNX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methylcyclohexan-1-ol is an organic compound characterized by a benzyloxy group attached to a cyclohexane ring with a methyl substituent at the 4-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-methylcyclohexanone with benzyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using catalytic hydrogenation.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane, Jones reagent in acetone

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium hydride in dimethylformamide

Major Products Formed

    Oxidation: 2-(Benzyloxy)-4-methylcyclohexanone

    Reduction: 2-(Hydroxy)-4-methylcyclohexan-1-ol

    Substitution: Various substituted cyclohexanols depending on the nucleophile used

Scientific Research Applications

2-(Benzyloxy)-4-methylcyclohexan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties.

    Material Science: Utilized in the development of new materials with specific properties.

    Biological Studies: Studied for its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methylcyclohexan-1-ol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-methylcyclohexanone
  • 2-(Hydroxy)-4-methylcyclohexan-1-ol
  • 4-Methylcyclohexanol

Uniqueness

2-(Benzyloxy)-4-methylcyclohexan-1-ol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the cyclohexane ring

Properties

IUPAC Name

4-methyl-2-phenylmethoxycyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKXDBANPPQFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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